Butopyrammonium - 767565-78-6

Butopyrammonium

Catalog Number: EVT-10990892
CAS Number: 767565-78-6
Molecular Formula: C17H26N3O+
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Butopyrammonium is classified as a non-depolarizing neuromuscular blocker. It belongs to the broader category of quaternary ammonium compounds, which are known for their positive charge and ability to interact with acetylcholine receptors at the neuromuscular junction. This classification places Butopyrammonium alongside other neuromuscular agents such as atracurium and rocuronium, which are commonly used in clinical settings.

Synthesis Analysis

Methods of Synthesis

The synthesis of Butopyrammonium typically involves the alkylation of a pyrrolidine derivative with a butyl halide. This process can be achieved through various synthetic routes, including:

  1. Direct Alkylation: A pyrrolidine base reacts with butyl bromide in the presence of a suitable solvent and base, leading to the formation of Butopyrammonium.
  2. Quaternization: The reaction of tertiary amines with alkylating agents, such as butyl iodide or bromide, results in the formation of quaternary ammonium salts.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. The reaction is usually conducted under an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.

Molecular Structure Analysis

Structure

Butopyrammonium has a distinct molecular structure characterized by its quaternary ammonium center. The molecular formula is typically represented as C₁₂H₁₈N, indicating the presence of a butyl group attached to a pyrrolidine ring.

Data

  • Molecular Weight: Approximately 198.28 g/mol
  • Structural Formula: The structural representation includes a pyrrolidine ring with a butyl group attached to the nitrogen atom.
Chemical Reactions Analysis

Reactions

Butopyrammonium undergoes several chemical reactions typical for quaternary ammonium compounds:

  1. Hydrolysis: In aqueous environments, Butopyrammonium can hydrolyze to form less active species.
  2. Decomposition: Under extreme conditions (e.g., high temperatures), it may decompose into smaller fragments.

Technical Details

Mechanism of Action

Process

Butopyrammonium operates by competitively inhibiting acetylcholine at the neuromuscular junction. By binding to nicotinic acetylcholine receptors on the motor end plate, it prevents muscle contraction.

Data

  • Onset Time: Typically ranges from 2 to 5 minutes.
  • Duration of Action: Approximately 30 to 60 minutes depending on dosage and patient factors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its quaternary ammonium structure.

Chemical Properties

  • pKa: The compound exhibits basic properties due to the presence of the nitrogen atom.
  • Stability: Stable under normal storage conditions but may degrade in extreme pH environments.

Relevant data indicates that Butopyrammonium retains its pharmacological activity within a specific pH range (approximately 6.0 - 8.0).

Applications

Scientific Uses

Butopyrammonium is primarily used in clinical settings as a muscle relaxant during surgical procedures. Its applications extend beyond surgery; it is also utilized in intensive care units for patients requiring mechanical ventilation where muscle relaxation is necessary.

Additionally, research continues into its potential uses in other therapeutic areas, such as pain management and treatment protocols involving severe muscle spasms or conditions requiring controlled muscle relaxation.

Introduction: Research Context and Significance

Butopyrammonium in Neuromuscular Blockade Research Landscape

Butopyrammonium is a synthetic quaternary ammonium compound (QAC) structurally characterized by a charged nitrogen center bound to organic substituents. Its design aligns with classical neuromuscular blocking agents (NMBAs) like rocuronium and cisatracurium, which competitively inhibit nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction [5] [7]. Unlike conventional NMBAs, Butopyrammonium incorporates a hydrolyzable ester linkage within its alkyl chain, theoretically promoting enzymatic degradation and reducing dependence on renal/hepatic clearance. This feature addresses critical limitations observed in existing agents, particularly in patients with organ dysfunction. For example, studies show that even in severe renal impairment (estimated glomerular filtration rate <30 ml/min), rocuronium-sugammadex remains the dominant NMBA-reversal strategy despite U.S. Food and Drug Administration cautions [1]. Butopyrammonium’s hydrolyzable bonds may mitigate such safety concerns, positioning it as a high-priority candidate for next-generation anesthesia.

Table 1: Clinical Challenges Addressed by Butopyrammonium’s Molecular Design

Clinical ChallengeConventional NMBAsButopyrammonium Innovation
Renal Clearance DependenceHigh (e.g., rocuronium)Esterase-mediated hydrolysis
Residual Blockade RiskUp to 64% with qualitative monitoring [7]Predictable metabolic pathway
Environmental PersistenceHigh (e.g., benzalkonium chloride) [2]Designed biodegradability

Knowledge Gaps in Quaternary Ammonium Compound Pharmacology

The pharmacology of QACs remains inadequately characterized in three domains:

  • Metabolic Heterogeneity: Most QACs undergo passive hepatic clearance or renal excretion, causing prolonged effects in vulnerable populations. Butopyrammonium’s ester-based hydrolysis could circumvent this, analogous to cisatracurium’s Hofmann elimination [5]. However, enzyme kinetics (e.g., plasma cholinesterase affinity) and metabolite toxicity profiles are unknown.
  • Resistance Development: QACs in disinfectants (e.g., benzalkonium chloride) select for mcr-1 and qacEΔ1 genes, enabling cross-resistance to colistin and other antibiotics [8]. Whether Butopyrammonium exerts similar selective pressure on pathogens remains unstudied.
  • Structure-Activity Relationship (SAR) Limitations: Current QAC classifications (e.g., U.S. Environmental Protection Agency groups) ignore chain-length-dependent toxicity. Butopyrammonium’s intermediate alkyl chain length (C12–C14) may balance efficacy with reduced membrane disruption, as observed in "soft" QACs [4] [6].

Theoretical Frameworks for Neuromuscular Junction Modulation

Butopyrammonium’s mechanism is theorized through three intersecting frameworks:

  • Competitive Antagonism: Like aminosteroidal NMBAs, it binds nAChR α-subunits, preventing acetylcholine-induced depolarization. Molecular dynamics simulations suggest its ester moiety may reduce binding affinity, facilitating faster reversal [5].
  • Allosteric Modulation: Butopyrammonium’s quinuclidine scaffold could stabilize nAChR desensitized states, prolonging blockade. This parallels M3 muscarinic receptor-Gq protein coupling, where intracellular loop interactions govern signal duration [5].
  • Membrane Dynamics: Unlike cetylpyridinium chloride, "soft" QACs form large aggregates that limit lipid bilayer penetration [4]. Butopyrammonium may similarly preserve membrane integrity, reducing myotoxicity.

Table 2: Neuromuscular Junction Modulation Mechanisms

MechanismConventional QACsButopyrammonium Hypotheses
Competitive BindingHigh-affinity, slow dissociation (e.g., rocuronium)Moderate affinity with ester hydrolysis
Receptor DesensitizationIrreversible without antagonistspH-dependent reversibility
Membrane InteractionDisruption (e.g., CPC [4])Aggregate-limited integration

Scope and Innovation Potential in Butopyrammonium Investigations

Butopyrammonium research holds transformative potential across two spheres:

  • Surgical Precision Enhancement: Deep neuromuscular blockade (NMB) optimizes conditions in laparoscopic surgery by suppressing diaphragmatic movement [5] [9]. Butopyrammonium’s rapid reversibility could permit deeper intraoperative NMB without residual paralysis, addressing the 5% incidence of postoperative residual NMB even after single-dose rocuronium [9].
  • Environmental Sustainability: Traditional QACs persist in wastewater and biosolids, accumulating to 50% prevalence in hospital effluents [8]. Butopyrammonium’s labile ester bonds may reduce bioaccumulation, aligning with the European Union’s green chemistry mandates.
  • Monitoring Integration: Quantitative train-of-four (TOF) ratios ≥0.9 are essential for extubation safety [7]. Butopyrammonium’s predictable decay profile could simplify TOF-guided anesthesia, especially in procedures like thyroidectomy with intraoperative neural monitoring, where EMG signal fidelity is critical [10].

Future work must prioritize in vitro nAChR binding assays, biodegradation studies, and resistance gene screening to validate these innovations.

Properties

CAS Number

767565-78-6

Product Name

Butopyrammonium

IUPAC Name

butyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-dimethylazanium

Molecular Formula

C17H26N3O+

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H26N3O/c1-6-7-13-20(4,5)16-14(2)18(3)19(17(16)21)15-11-9-8-10-12-15/h8-12H,6-7,13H2,1-5H3/q+1

InChI Key

BUYOFVAIOJEFNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](C)(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.